Metanil yellow
Description
Overview of Synthetic Dyes in Industrial and Environmental Contexts
The development of synthetic dyes has a rich history, marked by scientific breakthroughs that revolutionized industries and our perception of color. Their proliferation, however, has not been without consequences, leading to a growing body of research on their environmental impact and the need for sustainable alternatives.
The journey of synthetic dyes began in the mid-19th century, a period of intense innovation in organic chemistry. A pivotal moment came in 1856 when William Henry Perkin, while attempting to synthesize quinine, serendipitously discovered mauveine, the first commercially successful synthetic dye. This discovery, derived from coal tar, marked the birth of the synthetic dye industry and a shift away from reliance on natural colorants. nih.gov The development of fuchsine (magenta) by François-Emmanuel Verguin in 1858 further solidified the importance of aniline, a key precursor derived from coal tar, in the burgeoning dye industry. ijmtst.com
The latter half of the 19th century saw a rapid expansion in the synthesis of new dyes, with Germany emerging as a leader in both research and industrial production. semanticscholar.org By the early 20th century, synthetic dyes had largely replaced their natural counterparts due to their lower cost, wider range of colors, and improved colorfastness. mdpi.com This period also saw the development of important dye classes, including the azo dyes, which would come to dominate the industry.
Azo dyes are a class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. foodtimes.euthinkindiaquarterly.org This chromophore is responsible for the vibrant colors exhibited by these compounds, which can range from yellow and orange to red, brown, and blue. thinkindiaquarterly.org The specific color of an azo dye is determined by the chemical structure of the aromatic rings and the presence of various substituent groups. foodmanifest.com
Industrially, azo dyes are of paramount importance, accounting for 60-70% of all dyes used in the food and textile industries. foodtimes.eu Their popularity stems from their versatility, cost-effectiveness, and the wide array of brilliant colors they can produce. thinkindiaquarterly.org They are extensively used in the dyeing of textiles, leather, paper, and in the manufacturing of pigments for paints and plastics. foodtimes.eufoodmanifest.com Metanil yellow, also known as Acid Yellow 36, is a prominent member of the azo dye class. mdpi.com
Regulatory Frameworks and Research on Unpermitted Food Colorants
The use of synthetic dyes in food is a subject of stringent regulation worldwide. While some azo dyes are permitted for consumption within specified limits, many, including this compound, are banned due to health concerns. mdpi.comiipseries.org The illegal use of these non-permitted colorants in the food supply chain poses a significant public health risk and presents a formidable challenge for regulatory agencies.
Globally, the regulation of food additives, including colorants, is a complex and varied landscape. International bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) classify substances based on their toxicological data. This compound is classified as a Category C-II substance by JECFA, indicating that there is virtually no information on its long-term toxicity. ijmtst.com
India: The Food Safety and Standards Authority of India (FSSAI) has explicitly banned the use of this compound as a food colorant. ijrrjournal.com The Prevention of Food Adulteration Act of India (2008) also prohibits its presence in food above permissible limits. ijmtst.com Despite these regulations, this compound is frequently used as an adulterant in foods like turmeric, sweets, and pulses. upm.edu.myresearchgate.net
United Kingdom and European Union: In the UK, this compound is listed as an illegal dye that should not be added to food. iipseries.org The European Union maintains a list of approved food additives, and this compound is not on this list, effectively banning its use in food products within the EU. iacmcolor.org
United States: The U.S. Food and Drug Administration (FDA) regulates color additives, which must be approved before they can be used in food. This compound is not an approved food colorant in the United States. fda.gov
Other Regions: Many countries in Asia, Africa, and South America have regulations concerning food additives, often aligning with international standards set by bodies like the Codex Alimentarius. foodnavigator-asia.comgpcgateway.compackaginglaw.com However, the enforcement of these regulations can be challenging, particularly in regions with less developed food safety infrastructure. ijmtst.com
Below is an interactive table summarizing the regulatory status of this compound in different regions.
| Region/Country | Regulatory Body | Status of this compound in Food |
|---|---|---|
| India | FSSAI | Banned |
| United Kingdom | Food Standards Agency (FSA) | Illegal |
| European Union | European Food Safety Authority (EFSA) | Not Approved (Effectively Banned) |
| United States | Food and Drug Administration (FDA) | Not Approved |
| South Africa | Department of Health | Not a permitted colourant |
| Mercosur (South American Trade Bloc) | Mercado Común del Sur | Not on the positive list of additives |
Despite clear regulations prohibiting its use, the presence of this compound in food products remains a persistent issue, particularly in developing countries. Research into the efficacy of these policies and the extent of compliance reveals a complex interplay of economic, social, and enforcement challenges.
Numerous studies conducted in India have highlighted the widespread use of this compound as an adulterant. A study in West Bengal found that a significant percentage of turmeric powder and "ladoo" (a type of sweet) samples from unorganized sectors contained this compound, often exceeding the maximum permissible limits. researchgate.net Another study on sweets from both branded and local vendors also detected the presence of this non-permitted colorant. thinkindiaquarterly.org These findings suggest that while regulations are in place, their enforcement, particularly in the unorganized food sector, is a significant challenge. researchgate.net
The reasons for non-compliance are often economic. This compound is a cheap and readily available dye that can be used to enhance the color of food products, making them more appealing to consumers. iipseries.org This is particularly true for turmeric, where this compound is used to mimic the appearance of the more expensive curcumin (B1669340). ijmtst.com
The lack of awareness among both consumers and small-scale food producers about the health risks associated with this compound also contributes to its continued use. thinkindiaquarterly.org Furthermore, the limitations of conventional detection methods can hinder effective monitoring and enforcement. ijmtst.com
Research Gaps and Future Directions in this compound Studies
While a considerable amount of research has been conducted on this compound, particularly concerning its detection in food products, several research gaps remain. Addressing these gaps is crucial for developing more effective strategies to mitigate the risks associated with this unpermitted food colorant.
Toxicological Research: Although animal studies have indicated potential adverse health effects of this compound, there is a need for more comprehensive long-term toxicological studies to fully understand its impact on human health. ijmtst.comthinkindiaquarterly.org Further research is required to elucidate the mechanisms of its toxicity and to establish a clearer dose-response relationship.
Advanced Detection Methods: While various analytical techniques are available for the detection of this compound, there is a continuous need for the development of more rapid, sensitive, and cost-effective methods. ijmtst.com This is particularly important for on-site screening in resource-limited settings. The use of techniques like FT-Raman and FT-IR spectroscopy shows promise but requires further refinement for widespread application. mdpi.com
Socio-Economic and Behavioral Studies: There is a lack of research on the socio-economic factors that drive the use of this compound in the food industry. Understanding the motivations of food producers, the role of supply chains, and consumer perceptions is essential for designing effective intervention strategies.
Global Surveillance and Data Sharing: A more coordinated global effort is needed to monitor the prevalence of this compound in food products. Establishing international databases and sharing information on adulteration incidents could help in identifying hotspots and implementing targeted control measures.
Risk Communication and Public Awareness: Research on effective risk communication strategies is needed to raise awareness among the public and food producers about the dangers of this compound. This could involve developing culturally appropriate educational materials and leveraging different communication channels.
Future research in these areas will be instrumental in strengthening the scientific basis for regulatory actions and in developing more effective interventions to protect public health from the risks posed by this compound and other unpermitted food colorants.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
| Record name | Metanil yellow | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5041722 | |
| Record name | C.I. Acid Yellow 36, monosodium salt | |
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Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
| Record name | Metanil yellow | |
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| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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| Record name | C.I. Acid Yellow 36, monosodium salt | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METANIL YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Analytical Methodologies for Metanil Yellow Detection and Characterization
Spectroscopic Techniques in Metanil Yellow Quantification and Identification
Spectroscopic methods are instrumental in the analysis of this compound, providing rapid and often non-destructive means of detection. These techniques rely on the interaction of electromagnetic radiation with the dye molecule, which results in a characteristic spectrum that can be used for both qualitative and quantitative purposes.
UV-Visible spectrophotometry is a widely employed technique for the quantitative determination of this compound in solutions. This method is based on the principle that the dye absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law.
This compound exhibits a characteristic absorption maximum (λmax) in the visible region, which can vary slightly depending on the solvent. For instance, in an aqueous medium, the λmax is reported to be between 431-438 nm. thermofisher.com A simple spectrophotometric method for the determination of this compound has been developed based on its reaction with hydrochloric acid, which produces a colored complex with an absorbance maximum at 450 nm. researchgate.net This method was found to be linear over a concentration range of 2 µg mL⁻¹ to 20 µg mL⁻¹. researchgate.net The monitoring of changes in the absorbance spectrum over time allows for the study of reaction kinetics, such as the decolorization of this compound by microorganisms. For example, the decolorization of this compound by Bacillus sp. AK1 and Lysinibacillus sp. AK2 was monitored spectrophotometrically at 430 nm. researchgate.net
Table 1: UV-Visible Spectrophotometry Parameters for this compound
| Parameter | Value | Reference |
| λmax (in water) | 431-438 nm | thermofisher.com |
| λmax (in methanol) | 410-420 nm | thermofisher.com |
| λmax (in HCl) | 450 nm | researchgate.net |
| Linear Range | 2-20 µg mL⁻¹ | researchgate.net |
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Adulteration Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural elucidation of this compound and for detecting its presence as an adulterant in food products. This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.
The chemical structures of this compound and curcumin (B1669340) (the main component of turmeric) are distinctly different, leading to unique vibrational modes that can be distinguished by FT-IR. mdpi.com Studies have successfully utilized FT-IR spectroscopy to detect this compound adulteration in turmeric powder. mdpi.comnih.govalfa-chemistry.com The FT-IR method has been shown to detect this compound at a concentration of 5% in turmeric powder. mdpi.comnih.govalfa-chemistry.com A representative spectral peak for this compound at 1140 cm⁻¹ has been used to establish a correlation with its concentration, showing a high correlation coefficient. mdpi.comnih.gov
Fourier Transform-Raman (FT-Raman) spectroscopy is another vibrational spectroscopy technique that serves as a complementary method to FT-IR for the detection of this compound. nih.gov In Raman spectroscopy, a laser is used to irradiate a sample, and the inelastically scattered light is analyzed. The scattered light provides information about the vibrational modes of the molecules.
FT-Raman has proven to be a more sensitive technique than FT-IR for detecting this compound in turmeric powder, with a detection limit of 1% concentration. mdpi.comnih.govalfa-chemistry.com A distinct spectral peak at 1406 cm⁻¹ in the FT-Raman spectrum is considered representative of this compound and has been used for quantitative analysis. mdpi.comnih.gov The relationship between the intensity of this peak and the concentration of this compound has been established with a good correlation coefficient. nih.gov
Table 2: Comparison of FT-IR and FT-Raman for this compound Detection in Turmeric
| Technique | Representative Peak | Detection Limit | Correlation Coefficient | Reference |
| FT-IR | 1140 cm⁻¹ | 5% | 0.95 | mdpi.comnih.gov |
| FT-Raman | 1406 cm⁻¹ | 1% | 0.93 | mdpi.comnih.gov |
Near-Infrared (NIR) Spectroscopy Coupled with Chemometrics for Adulteration Detection
Near-Infrared (NIR) spectroscopy, combined with chemometric methods, offers a rapid and non-destructive approach for detecting this compound adulteration. dspaces.orgresearchgate.net This technique measures the absorption of light in the near-infrared region of the electromagnetic spectrum. The resulting spectra are often complex and require multivariate data analysis techniques, known as chemometrics, to extract relevant information.
In a study on the detection of this compound in turmeric powder, NIR reflectance spectra were collected for pure and adulterated samples. dspaces.orgresearchgate.net Chemometric models, such as Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR), were developed to correlate the spectral data with the concentration of this compound. dspaces.orgresearchgate.net The PLSR model was found to yield superior results, with coefficients of determination (R²) ranging from 0.96 to 0.99. dspaces.orgresearchgate.net Another study utilized a handheld NIR spectrometer and a combination of Principal Component Analysis (PCA) and Soft Independent Modeling of Class Analogy (SIMCA) to not only detect adulteration but also to classify the source of the adulterated turmeric. nih.gov This approach could classify samples with very low levels (≤2%, w/w) of this compound. nih.gov
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites, especially in complex mixtures like food matrices. These methods offer high resolution and sensitivity, allowing for the detection of trace amounts of the dye.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic food colorants. cabidigitallibrary.org In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.
For the detection of this compound, HPLC is often coupled with a UV-Visible or a diode-array detector (DAD). cabidigitallibrary.org A method for the determination of this compound in juice and jam using HPLC-DAD has been established, demonstrating good linearity in the range of 0.50-100 µg/mL. cabidigitallibrary.org
For even greater sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful combination allows for the separation of compounds by HPLC, followed by their ionization and mass analysis. The fragmentation of the parent ion into product ions in the mass spectrometer provides structural information that is highly specific to the analyte. An LC-MS/MS method has been developed for the simultaneous detection of five illegal colorants, including this compound, in various food matrices. nih.gov This method exhibited low limits of detection (0.09-0.19 mg kg⁻¹) and quantification (0.26-0.58 mg kg⁻¹), highlighting its suitability for regulatory monitoring. nih.gov The analysis of complex mixtures resulting from the degradation of biopolymers has also been successfully achieved using HPLC coupled with high-resolution multiple-stage tandem mass spectrometry. nih.gov
Table 3: LC-MS/MS Method Parameters for this compound Detection
| Parameter | Value | Reference |
| Linearity (R²) | >0.99 | nih.gov |
| Limit of Detection | 0.09-0.19 mg kg⁻¹ | nih.gov |
| Limit of Quantitation | 0.26-0.58 mg kg⁻¹ | nih.gov |
| Recoveries | 80.9% - 120% | nih.gov |
Thin-Layer Chromatography (TLC) for Qualitative Assessment and Screening
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative assessment and screening of this compound. wikipedia.org This technique separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). nih.gov The separation results in spots at different distances from the starting line, and the retention factor (Rf value)—the ratio of the distance traveled by the solute to the distance traveled by the solvent front—is a characteristic parameter used for identification. nih.gov
In the context of this compound analysis, TLC is often employed as a preliminary screening tool due to its simplicity, low cost, and ability to process multiple samples simultaneously. wikipedia.org It is particularly useful in degradation studies to visually track the disappearance of the parent dye and the appearance of breakdown products. For instance, in biodegradation studies of this compound, TLC has been used alongside High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) to confirm the degradation process. nih.gov The appearance of new spots with different Rf values on the TLC plate provides clear qualitative evidence that the original dye molecule has been transformed into other compounds. nih.gov While primarily qualitative, modern instrumental TLC, or High-Performance TLC (HPTLC), can offer precise quantitative results when combined with a densitometer for in situ measurements. wikipedia.org
Micellar Liquid Chromatography (MLC) for Direct Injection Analysis
Micellar Liquid Chromatography (MLC) has emerged as a powerful technique for the determination of this compound, particularly in complex food matrices. This method utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulphate (SDS), at a concentration above its critical micelle concentration, forming micelles. researchgate.netkennesaw.edu A key advantage of MLC is its ability to handle samples with minimal pretreatment, allowing for the direct injection of sample extracts. researchgate.net The micelles can solubilize proteins and other matrix components, preventing them from precipitating and fouling the analytical column, while simultaneously partitioning the analyte for separation. researchgate.netkennesaw.edu
A validated MLC method for detecting this compound in foodstuffs demonstrates the technique's sensitivity and reliability. researchgate.net The analysis is typically performed on a C-18 column with detection at the dye's maximum absorbance wavelength. researchgate.netkennesaw.edu The method's performance, characterized by high linearity, precision, and low detection limits, makes it highly suitable for routine monitoring of this non-permitted food colorant. researchgate.net
| Parameter | Value/Condition |
|---|---|
| Stationary Phase | C-18 Column |
| Mobile Phase | 0.15 M Sodium Dodecyl Sulphate (SDS) and 6% Pentanol, buffered to pH 3 |
| Detection Wavelength | 427 nm |
| Elution Time | 3.5 minutes |
| Linearity (r) | > 0.9999 |
| Limit of Detection (LOD) | 0.01 ppm |
| Limit of Quantification (LOQ) | 0.05 ppm |
| Intraday Precision (RSD %) | 1.80% – 2.81% |
| Interday Precision (RSD %) | 1.92% – 2.91% |
High-Performance Capillary Electrophoresis (HPCE) in Dye Analysis
High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is a high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow-bore capillary. longdom.org Its major advantages include extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. longdom.org The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages that lead to rapid and highly efficient separations. longdom.org
While specific applications detailing this compound are not extensively published, HPCE is widely used for the analysis of various dye classes, including structurally similar azo dyes. The methodology is well-established for separating complex dye mixtures extracted from materials like textile fibers. For the analysis of anionic azo dyes, a typical electrolyte solution might consist of an ammonium (B1175870) acetate (B1210297) buffer in an acetonitrile/water mixture at an alkaline pH. nih.govkennesaw.edu The separation is performed at a high applied voltage, and detection is commonly carried out using a diode-array detector (DAD), which provides spectral information for peak identification. nih.govkennesaw.edu
| Parameter | Value/Condition |
|---|---|
| Electrolyte Solution | 15 mM Ammonium Acetate in Acetonitrile/Water (40:60, v/v) |
| pH | 9.3 |
| Applied Voltage | 30 kV |
| Temperature | 25 °C |
| Injection Mode | Hydrodynamic (e.g., 0.2 psi for 2 s) |
Other Advanced Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC/MS) is a definitive analytical technique for identifying volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This method is instrumental in elucidating the degradation pathways of complex molecules like this compound.
In biodegradation studies, GC/MS analysis of extracts from treated samples has successfully identified key metabolites. nih.gov The azo bond of this compound is typically cleaved by microbial action, leading to the formation of smaller aromatic amines. These degradation products can be identified by their unique mass spectra, which provide a molecular fingerprint based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This information is crucial for confirming the breakdown of the parent dye and proposing a detailed degradation mechanism. nih.govnih.gov
| Identified Product | Mass-to-Charge Ratio (m/z) |
|---|---|
| Metanilic acid | 183 |
| p-aminodiphenylamine | 195 |
Ion Chromatography (IC) for Mineralization Product Quantification
When a degradation process is highly effective, it leads to the complete mineralization of the organic dye molecule into inorganic ions. This compound contains both sulfur (in the sulfonic acid group) and nitrogen (in the azo and amino groups). Complete mineralization converts these elements into inorganic anions, primarily sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). Ion Chromatography (IC) is the standard and preferred method for the separation and quantification of these ions in aqueous solutions. wikipedia.org
An IC system typically uses an ion-exchange column to separate anions based on their affinity for the stationary phase, followed by a suppressor column to reduce the background conductivity of the eluent, and a conductivity detector. researchgate.net By measuring the increase in the concentration of sulfate and nitrate ions over the course of a degradation experiment, IC provides a direct and quantitative measure of the extent of mineralization. This is a critical step in verifying that the dye has been completely destroyed and not just transformed into other, potentially harmful, organic intermediates. researchgate.net
Total Organic Carbon (TOC) Measurements for Degradation Efficiency Assessment
TOC measurements are used to track the decrease in total organic carbon as the degradation proceeds. nih.gov A significant reduction in TOC confirms that the organic dye and its intermediate products are being converted into inorganic carbon (primarily carbon dioxide), indicating true mineralization rather than just decolorization. nih.gov Therefore, monitoring TOC is essential for evaluating the ultimate effectiveness of any water treatment technology aimed at remediating this compound contamination. nih.gov
X-ray Diffraction (XRD) for Adsorbent Characterization in Remediation Studies
X-ray Diffraction (XRD) is a crucial non-destructive analytical technique employed to investigate the crystallographic structure of materials used as adsorbents for this compound remediation. This method provides valuable insights into the crystalline phases, degree of crystallinity, and potential structural changes in the adsorbent after the dye removal process. By analyzing the diffraction pattern produced when X-rays interact with the adsorbent's atomic lattice, researchers can identify the specific mineralogical phases present, determine the adsorbent's purity, and assess its structural stability.
In the context of this compound adsorption, XRD is instrumental in confirming the successful synthesis of adsorbent materials, such as layered double hydroxides (LDHs), biochar, and nanocomposites. For instance, in studies involving Mg-Fe-LDH adsorbents, XRD patterns have been used to confirm the formation of a well-crystallized layered structure. A significant finding from such studies is the ability of XRD to elucidate the mechanism of adsorption; analysis of the adsorbent after contact with this compound can reveal whether the dye molecules have intercalated within the layers of the material or have simply adsorbed onto the surface. For example, research on Mg-Fe-LDH-NO3 for this compound removal showed that the dye did not enter the interlayer spaces of the hydroxide, indicating a surface adsorption mechanism.
Furthermore, XRD analysis helps in identifying changes in the adsorbent's crystallinity upon modification or after the adsorption process. For biochar-based adsorbents, XRD results can show a typically amorphous structure, with modifications potentially increasing the material's crystallinity. The presence of sharp peaks in a diffractogram indicates a highly crystalline material, while broad humps suggest an amorphous nature. The analysis of these patterns before and after this compound adsorption can indicate whether the dye interaction has altered the adsorbent's fundamental structure, which is vital for understanding its stability and potential for regeneration.
Field Emission Scanning Electron Microscopy (FESEM) in Material Characterization
Field Emission Scanning Electron Microscopy (FESEM) is an advanced imaging technique that provides ultra-high-resolution visualization of the surface morphology and topography of adsorbent materials used in this compound remediation. This methodology is critical for understanding the physical characteristics of an adsorbent, such as its particle size, shape, porosity, and surface texture, which are fundamental to its adsorption capacity and efficiency. FESEM utilizes a focused beam of electrons to scan the sample's surface, generating detailed images with magnifications that can reveal nanoscale features.
In studies focused on removing this compound, FESEM analysis is routinely performed to characterize newly synthesized adsorbents and to observe changes after the adsorption process. For example, the analysis of a magnetic mesoporous iron-manganese bimetal oxide (IMBO) composite designed for this compound sorption revealed its surface morphology and was complemented by BET (Brunauer-Emmett-Teller) analysis to determine its surface area and pore volume. Similarly, FESEM has been used to characterize carbonized pistachio shell magnetic nanoparticles (CPSMNPs), revealing fine particles with specific size ranges.
Interactive Data Table: FESEM and BET Analysis of Adsorbents for this compound Removal
| Adsorbent Material | Key FESEM Findings | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Particle Size |
| Iron-Manganese Bimetal Oxide (IMBO) | Revealed surface morphology confirming composite nature. | 178.27 | 0.484 | Not Specified |
| Carbonized Pistachio Shell Magnetic Nanoparticles (CPSMNPs) | Fine, spherical particles observed. | 112.58 | Not Specified | 400–700 nm |
Environmental Fate and Remediation Research of Metanil Yellow
Biodegradation Pathways and Mechanisms of Metanil Yellow
The biodegradation of the azo dye this compound is a critical area of research focused on mitigating the environmental impact of textile and dye industry effluents. Microbial degradation, in particular, offers a promising and eco-friendly approach to breaking down this complex synthetic dye into less harmful substances. This process involves various microorganisms, primarily bacteria, which utilize enzymatic pathways to decolorize and degrade the dye molecule.
Microbial Decolorization and Degradation by Bacterial Strains
Several bacterial genera have demonstrated the ability to decolorize and degrade this compound. Notably, species of Bacillus, Lysinibacillus, and Pseudomonas have been extensively studied for their efficacy in this process nih.govtandfonline.comhibiscuspublisher.com. Fungi such as Trichoderma and bacteria like Azotobacter have also been investigated for their bioremediation potential regarding this dye semanticscholar.org.
Researchers have successfully isolated and identified various bacterial strains with the capacity to degrade this compound from contaminated environments, such as soil from dye industry sites nih.govresearchgate.net. For instance, two bacterial strains, Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, were isolated from a dye-contaminated soil sample in India nih.govbohrium.com. Similarly, a Pseudomonas sp. strain UPM291 was isolated and studied for its this compound decolorizing ability hibiscuspublisher.com. Another study reported the isolation of Bacillus sp. MTCC-3330, which also demonstrated effective decolorization of this compound under aerobic conditions nih.gov. These isolations are a critical first step in harnessing the power of microorganisms for bioremediation.
Table 1: Examples of Isolated Bacterial Strains for this compound Degradation
| Strain Name | Source of Isolation | Reference |
|---|---|---|
| Bacillus sp. strain AK1 | Dye contaminated soil | nih.gov |
| Lysinibacillus sp. strain AK2 | Dye contaminated soil | nih.gov |
| Pseudomonas sp. strain UPM291 | Juru Industrial Park | hibiscuspublisher.com |
| Bacillus sp. MTCC-3330 | Not specified | nih.gov |
The primary enzymatic mechanism responsible for the initial decolorization of this compound is the activity of azoreductases researchgate.netresearchgate.net. These enzymes catalyze the reductive cleavage of the azo bond, a crucial step in the breakdown of azo dyes researchgate.netresearchgate.net. Azoreductases are flavin-dependent or flavin-free enzymes that transfer electrons from electron donors like NADH or NADPH to the azo bond, leading to its reduction and cleavage nih.gov. Studies on Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 confirmed the involvement of azoreductase in the decolorization process nih.govresearchgate.net. The activity of this enzyme is often induced in the presence of the azo dye, highlighting the adaptive response of these microorganisms to their environment researchgate.net.
Following the enzymatic cleavage of the azo bond, various intermediate metabolites are formed. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify and characterize these degradation products researchgate.netbohrium.com. In the degradation of this compound by Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, HPLC analysis showed the disappearance of the peak corresponding to this compound and the appearance of new peaks at different retention times, indicating the formation of new compounds researchgate.netresearchgate.net. GC-MS analysis of the degradation products by these strains identified metabolites such as metanilic acid and p-aminodiphenylamine researchgate.net. The identification of these metabolites is essential for elucidating the complete degradation pathway and ensuring the final products are non-toxic.
Table 2: Identified Metabolites from this compound Degradation
| Analytical Technique | Identified Metabolite | Bacterial Strain(s) | Reference |
|---|---|---|---|
| HPLC, GC-MS | Metanilic acid | Bacillus sp. AK1, Lysinibacillus sp. AK2 | researchgate.net |
The efficiency of microbial degradation of this compound is significantly influenced by various environmental parameters, including pH, temperature, and the initial dye concentration. Optimizing these parameters is crucial for developing effective bioremediation strategies.
pH: The optimal pH for this compound decolorization by Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 was found to be 7.2 nih.govresearchgate.net. Similarly, Pseudomonas sp. strain UPM291 exhibited maximum decolorization efficiency at a pH of 6.5 hibiscuspublisher.com. Degradation efficiency tends to decrease at more acidic or alkaline pH levels hibiscuspublisher.com.
Temperature: Temperature plays a vital role in microbial growth and enzyme activity. The optimal temperature for this compound decolorization by Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 was 40°C nih.govresearchgate.net. For Pseudomonas sp. strain UPM291, the maximum efficiency was observed at 35°C, with a significant decrease at higher temperatures hibiscuspublisher.com.
Concentration: The initial concentration of the dye can also impact the degradation process. For Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, complete decolorization of 200 mg/L of this compound was achieved within 27 and 12 hours, respectively nih.gov. Pseudomonas sp. strain UPM291 showed high decolorization efficacy at concentrations below 200 mg/L, with a decline in efficiency at higher concentrations hibiscuspublisher.com.
Table 3: Optimal Conditions for this compound Decolorization by Different Bacterial Strains
| Bacterial Strain | Optimal pH | Optimal Temperature (°C) | Optimal Dye Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Bacillus sp. AK1 | 7.2 | 40 | < 1000 | nih.govresearchgate.net |
| Lysinibacillus sp. AK2 | 7.2 | 40 | < 1000 | nih.govresearchgate.net |
A critical aspect of bioremediation research is to assess the toxicity of the degradation products. Phytotoxicity studies are conducted to determine the effect of the treated effluent on plant growth. Studies on the degradation products of this compound by Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 revealed a significant reduction in toxicity compared to the parent dye nih.govresearchgate.net. When tested on seeds of chickpea (Cicer arietinum) and pigeon pea (Cajanus cajan), the metabolites showed much-reduced inhibition of germination and seedling growth, indicating the effectiveness of the bacterial degradation in detoxifying the dye nih.govresearchgate.netresearchgate.net.
Biostimulation and Bioaugmentation Strategies for Enhanced Degradation
Bioremediation of this compound often involves leveraging microbial activity, which can be enhanced through biostimulation and bioaugmentation. Biostimulation is the process of modifying the environment to stimulate existing bacteria capable of bioremediation. medcraveonline.com This can involve the addition of nutrients, such as carbon and nitrogen sources, and the optimization of physicochemical parameters like pH and temperature to encourage the growth and activity of indigenous microorganisms. medcraveonline.comresearchgate.net
In the context of this compound degradation, research has shown that mixed microbial cultures isolated from agricultural soil can be effective. researchgate.net A study on the biostimulation of a mixed culture from Malaysian agricultural soil for the detoxification of this compound demonstrated that optimizing nutrient concentrations and pH can lead to significant decolorization. researchgate.net The metagenomic analysis of this mixed culture revealed a predominance of the genus Bacillus and the presence of Acinetobacter and the fungus Candida. researchgate.net
The following table summarizes the optimal conditions for this compound decolorization by a mixed bacterial culture as determined by a response surface methodological approach. researchgate.net
| Parameter | Optimal Value |
| This compound Concentration | 73 mg/L |
| Glucose Concentration | 1.934% |
| Ammonium (B1175870) Sulfate (B86663) Concentration | 0.433 g/L |
| pH | 7.097 |
| Predicted Decolorization | 97.551% |
Immobilization Techniques for Microbial Bioremediation
To enhance the efficiency and reusability of microbial cultures for the bioremediation of this compound, immobilization techniques are employed. Immobilization involves entrapping or attaching microorganisms to a solid support material. mdpi.commdpi.com This approach offers several advantages over using free cells, including increased cell density, protection from harsh environmental conditions, prevention of cell washout, and improved catalytic stability. mdpi.comnih.gov Common immobilization methods include entrapment, adsorption, encapsulation, and crosslinking. mdpi.com
For the degradation of this compound, a mixed culture (FN3) isolated from agricultural soil has been successfully immobilized using gellan gum. mdpi.comrepec.org Response Surface Methodology (RSM) was used to optimize the immobilization process for maximum dye decolorization. repec.org The immobilized beads demonstrated high efficiency and could be reused for multiple batches of decolorization. mdpi.comrepec.org
The table below presents the optimized conditions for the immobilization of the mixed culture FN3 for this compound decolorization. mdpi.comrepec.org
| Parameter | Optimal Value |
| This compound Dye Concentration | 130 mg/L |
| Gellan Gum Concentration | 1.478% |
| Number of Beads | 50 |
| Bead Size | 0.6 cm |
| Predicted Decolorization Percentage | 90.378% |
Furthermore, the immobilized beads showed resilience and high decolorization rates even in the presence of various heavy metals. repec.org The study also highlighted the reusability of the immobilized beads, which could be used for up to 15 consecutive batches of this compound decolorization. mdpi.comrepec.org This demonstrates the potential of immobilization as a practical strategy for the continuous treatment of wastewater containing this dye. mdpi.com
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com
Photocatalytic Degradation using Metal Oxide Nanoparticles (e.g., TiO2, Iron Oxide Nanoparticles)
Photocatalysis using semiconductor metal oxide nanoparticles is a prominent AOP for the degradation of organic dyes like this compound. When these nanoparticles are irradiated with light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce highly reactive hydroxyl radicals that can break down the dye molecules. acs.orgmdpi.com
Titanium dioxide (TiO2) nanoparticles are widely used as a photocatalyst due to their high efficiency, chemical stability, and non-toxicity. researchgate.net The photocatalytic degradation of this compound using TiO2 under UV irradiation has been shown to lead to the complete mineralization of the dye into CO2, N2, H2O, and inorganic ions such as NH4+, NO3−, and SO42−. researchgate.net
Iron oxide nanoparticles (IONPs) have also demonstrated effectiveness as a photocatalyst for the degradation of this compound. acs.org The process involves the generation of hydroxyl radicals through the interaction of sunlight with the IONPs, leading to the breakdown of the dye molecules. acs.org
Kinetic and Mechanistic Studies of Photocatalytic Pathways
The photocatalytic degradation of this compound using both TiO2 and iron oxide nanoparticles generally follows pseudo-first-order kinetics. acs.orgresearchgate.net The Langmuir-Hinshelwood model is often used to describe the kinetics of such heterogeneous photocatalytic reactions. researchgate.nethilarispublisher.com
The proposed mechanism for the photocatalytic degradation of this compound using TiO2 involves the generation of electron-hole pairs on the surface of the TiO2 nanoparticles upon UV irradiation. researchgate.net These charge carriers then react with adsorbed water and oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions, which are the primary species responsible for the oxidative degradation of the dye molecule. acs.org The degradation pathway involves the breakdown of the azo bond and the aromatic rings, leading to the formation of various intermediates before complete mineralization. researchgate.net
Similarly, with iron oxide nanoparticles, exposure to sunlight generates electron-hole pairs. The holes react with water to form hydroxyl radicals, while the electrons react with environmental oxygen to produce superoxide radicals, which subsequently form more hydroxyl radicals. acs.org These hydroxyl radicals are the key oxidizing agents that degrade the this compound molecules. acs.org
Influence of Catalytic Materials and Environmental Factors
The efficiency of the photocatalytic degradation of this compound is influenced by several factors, including the properties of the catalytic material and the environmental conditions of the reaction.
Catalyst Concentration: An increase in the catalyst dosage generally leads to an enhanced degradation rate due to the availability of more active sites for photocatalysis. acs.orgmdpi.com However, beyond an optimal concentration, the degradation efficiency may decrease due to increased turbidity of the solution, which can hinder light penetration. mdpi.com
Initial Dye Concentration: The initial concentration of this compound also affects the degradation rate. At lower concentrations, the degradation is faster, while at higher concentrations, the rate may decrease due to the increased competition for active sites on the catalyst surface and the reduced penetration of light through the solution. acs.org
pH of the Solution: The pH of the solution is a critical parameter as it can influence the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby affecting the adsorption of the dye onto the catalyst surface. mdpi.comresearchgate.net For instance, the photocatalytic degradation of this compound using ZnO nanocrystals was found to be more efficient at a higher pH (alkaline conditions). mdpi.com
The following table summarizes the effect of different parameters on the degradation of this compound using iron oxide nanoparticles. acs.org
| Parameter | Condition | Degradation Efficiency | Time |
| Initial Dye Concentration | 20 ppm | ~99% | 9 hours |
| 40 ppm | ~99% | >11 hours | |
| Catalyst Loading | 2 mg/L | 58% | 7 hours |
| 8 mg/L | 95% | 7 hours |
Electro-Fenton Process for Dye Degradation
The Electro-Fenton process is another effective AOP for the degradation of this compound. researchgate.net This process involves the in-situ generation of Fenton's reagent (a mixture of ferrous ions and hydrogen peroxide) through electrochemical methods. mdpi.com The reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) produces hydroxyl radicals, which are powerful oxidizing agents capable of degrading refractory organic pollutants. mdpi.comresearchgate.net
Different catalysts, such as Fe2+, Co2+, Mn2+, Ni2+, and Ce3+, have been investigated for their catalytic activity in the electro-Fenton degradation of this compound. researchgate.net The degradation kinetics in the electro-Fenton process typically follow a pseudo-first-order model. researchgate.net Studies have shown that the choice of catalyst significantly impacts the degradation efficiency, with Fe2+ being a commonly used and effective catalyst. researchgate.net The process can lead to a substantial reduction in the chemical oxygen demand (COD) of the wastewater containing this compound. ewra.net For example, electrochemical degradation using platinum and steel electrodes resulted in 91.7% and 86.5% COD removal, respectively. ewra.net
A comparative study of different catalysts in the electro-Fenton process for this compound degradation revealed varying catalytic activities. researchgate.net
| Catalyst | Maximum Degradation Efficacy | Time |
| Nickel (Ni2+) | 67.11% | 120 min |
Oxidative Degradation using Chemical Oxidants (e.g., Hexacyanoferrate(III) Ions)
The oxidative degradation of this compound has been effectively achieved using chemical oxidants such as hexacyanoferrate(III) ions in an aqueous alkaline medium. nih.govresearchgate.net This method has been shown to be a novel and efficient approach for breaking down the azo linkage of the dye, leading to the formation of simpler and less hazardous products. nih.govresearchgate.net The rate of this degradation process is dependent on several factors, including the concentrations of the dye and the oxidant, as well as the pH of the solution. nih.govresearchgate.net
The reaction between this compound and hexacyanoferrate(III) ions has been investigated using kinetic-spectrophotometric methods at the maximum absorbance wavelength (λmax) of the reaction mixture. nih.govresearchgate.net Studies show that the rate of degradation increases linearly with an increase in the concentrations of both the oxidant and the dye at an optimal pH of 9.0 and a constant temperature. nih.gov Based on the experimental results, a plausible reaction mechanism involving the formation of a complex has been proposed, and a corresponding rate law has been derived. nih.gov The analysis of the degradation products using UV-Vis and LC-MS methods confirms the breakdown of the dye into simpler, less harmful substances. nih.gov Thermodynamic parameters, including activation energy, have been calculated by studying the reaction rate at different temperatures. nih.gov
Adsorption-Based Remediation Technologies
Adsorption is a widely studied and effective method for the removal of this compound from aqueous solutions due to its simplicity, efficiency, and the availability of a wide range of adsorbent materials.
Various natural and modified materials have been explored as potential biosorbents for this compound.
Egg Membrane: Hen egg membrane has been identified as a potential biosorbent for removing this compound from aqueous solutions. amecj.comsemanticscholar.orgresearchgate.net The biosorption capacity is influenced by parameters such as contact time, initial dye concentration, adsorbent dosage, and pH, with an optimum pH found to be around 3. amecj.comresearchgate.net The highest experimental equilibrium biosorption capacity obtained was 129.88 mg/g. amecj.comresearchgate.net
Amino-Functionalized Graphenes (NH2-G): Graphene functionalized with amino groups has been synthesized for the efficient removal of this compound. iaea.org The maximum adsorption capacity was found to be 71.62 mg g−1 under optimal conditions of pH 7, an adsorbent dose of 0.4 g L−1, and a contact time of 120 minutes. iaea.org
Other Adsorbents: Other low-cost adsorbents such as carbonized pistachio shell magnetic nanoparticles have also shown excellent adsorption efficiency, removing 94% of this compound under optimal conditions. mdpi.com
To understand the adsorption mechanism, experimental data are often analyzed using isotherm and kinetic models.
Adsorption Isotherms: The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium of adsorption. For the adsorption of this compound onto amino-functionalized graphenes, the data was well-fitted by the Langmuir isotherm. iaea.org Similarly, the adsorption on carbonized pistachio shell magnetic nanoparticles was best represented by the Langmuir model, with a maximum adsorption capacity of 97 mg g−1. mdpi.com In the case of hen egg membrane, various isotherm models were applied, with the Flory-Huggins isotherm providing the best fit (R2 = 0.986). amecj.comresearchgate.net
Adsorption Kinetics: The pseudo-second-order kinetic model is frequently found to best describe the adsorption process of this compound onto various adsorbents, including amino-functionalized graphenes and carbonized pistachio shell magnetic nanoparticles. iaea.orgmdpi.com This indicates that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.
| Adsorbent | Best Fit Isotherm Model | Max. Adsorption Capacity (q_max) | Best Fit Kinetic Model |
|---|---|---|---|
| Hen Egg Membrane | Flory-Huggins (R²=0.986) amecj.comresearchgate.net | 129.88 mg/g amecj.comresearchgate.net | Not specified |
| Amino-Functionalized Graphenes | Langmuir iaea.org | 71.62 mg/g iaea.org | Pseudo-second-order iaea.org |
| Carbonized Pistachio Shell Magnetic Nanoparticles | Langmuir (R²=0.9947) mdpi.com | 97 mg/g mdpi.com | Pseudo-second-order mdpi.com |
Thermodynamic studies are conducted to determine the nature of the adsorption process. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
For the adsorption of this compound onto amino-functionalized graphenes, the thermodynamic parameters were calculated. iaea.org The negative values of ΔG (−4.729 to −5.592 kJ mol−1) indicate that the adsorption process is spontaneous. iaea.org The positive value of ΔH (8.120 kJ mol−1) suggests that the process is endothermic, meaning it is favored at higher temperatures. iaea.org The positive ΔS value (43.08 J mol−1 K−1) indicates increased randomness at the solid-solution interface during the adsorption process. iaea.org Similarly, studies on hen egg membrane and other adsorbents have also shown the adsorption to be spontaneous and endothermic. amecj.comresearchgate.net
| Adsorbent | ΔG (kJ mol−1) | ΔH (kJ mol−1) | ΔS (J mol−1 K−1) | Nature of Process |
|---|---|---|---|---|
| Amino-Functionalized Graphenes | -4.729 to -5.592 iaea.org | 8.120 iaea.org | 43.08 iaea.org | Spontaneous, Endothermic iaea.org |
| Hen Egg Membrane | Not specified numerically | Process reported as spontaneous and endothermic amecj.comresearchgate.net | Spontaneous, Endothermic amecj.comresearchgate.net | |
| Carbonized Pistachio Shell Magnetic Nanoparticles | Not specified numerically | Sorption process reported as spontaneous mdpi.com | Spontaneous mdpi.com |
Influence of Surface Chemistry and Adsorbent Properties
The efficiency of adsorptive removal of this compound, an anionic azo dye, from aqueous solutions is profoundly influenced by the surface chemistry of the adsorbent material. Key properties such as surface charge, pH of the solution, and the presence of specific functional groups dictate the extent and nature of the interaction between the dye molecules and the adsorbent surface.
A critical factor governing the adsorption process is the pH of the solution, which directly affects the surface charge of the adsorbent and the ionization of the dye molecule. For many adsorbent materials, a lower pH is preferable for this compound removal. For instance, with carbonized pistachio shell magnetic nanoparticles (CPSMNPs), adsorption decreases as the pH rises from 2 to 12. mdpi.com This phenomenon is attributed to the protonation of the adsorbent surface at low pH, creating a positive charge that enhances the electrostatic attraction with the anionic this compound molecules. mdpi.com As the pH increases, the adsorbent surface becomes more negatively charged, leading to electrostatic repulsion and reduced removal efficiency. mdpi.com Similarly, the adsorption of this compound on Fe-modified bentonite clay increases as the pH decreases. cyberleninka.ru The optimal pH for adsorption using copper oxide nanoparticles was found to be 5.09. journalcsij.com
The point of zero charge (PZC) of an adsorbent is a crucial parameter in this context. At a pH below the PZC, the adsorbent surface is positively charged, favoring the adsorption of anionic dyes. Conversely, at a pH above the PZC, the surface is negatively charged, hindering the process. This principle underscores the importance of matching the solution pH to the adsorbent's specific surface properties to maximize dye removal.
Furthermore, the chemical composition and functional groups on the adsorbent's surface play a vital role. The presence of amine groups (-NH2 or -NR3⁺), for example, can create a permanent positive charge on the surface, making the adsorption process less dependent on the solution's pH. researchgate.net A polyaniline-bentonite composite, rich in amino groups, demonstrated effective this compound removal with the adsorption process being hardly influenced by pH. researchgate.net In contrast, adsorbents with acidic surfaces tend to repulse the anionic this compound molecules, resulting in lower adsorption probabilities. tandfonline.com The interaction is primarily based on electrostatic forces, where positively charged surfaces attract the negatively charged sulfonate groups (SO₃⁻) of the this compound dye.
Design and Characterization of Novel Adsorbent Materials
In response to the challenge of removing this compound from wastewater, significant research has been directed towards the design and synthesis of novel adsorbent materials with high efficiency and capacity. These materials are often composites or modified natural substances, engineered to have enhanced surface area, specific functional groups, and stability.
Composite Materials:
Polyaniline-Bentonite Composite (Bent−APTES−PANI): This novel adsorbent is synthesized through an oxidative polymerization method. Characterization using Fourier transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) confirms that polyaniline is successfully grafted onto the bentonite surface. researchgate.net The presence of numerous amino groups on the surface creates a positive charge, resulting in a high maximum adsorption capacity of 444.44 mg/g for this compound. researchgate.net
Fe-Modified Bentonite Clay: Bentonite clay modified with polymeric iron hydroxocations and subsequently heated yields materials with a specific surface area of 138-143 m²/g. cyberleninka.ru Characterization by low-temperature nitrogen adsorption and XRD confirms the structure. These materials have proven to be effective and reusable sorbents for this compound, achieving a maximum adsorption of 88.5 mg/g at pH 3.5. cyberleninka.ru The adsorption process is well-described by the Freundlich isotherm model, indicating a heterogeneous sorbent surface. cyberleninka.ru
Nanomaterials:
Carbonized Pistachio Shell Magnetic Nanoparticles (CPSMNPs): These cost-effective adsorbents are synthesized and characterized using Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray (EDX), and Brunauer-Emmett-Teller (BET) analysis. mdpi.com SEM images show fine particles (400–700 nm), and BET analysis reveals a substantial surface area of 112.58 m²/g. mdpi.com EDX confirms the successful impregnation of Fe₃O₄ nanoparticles, which imparts magnetic properties, facilitating easy separation after treatment. mdpi.com These particles show excellent adsorption efficiency (94%) under optimal conditions. mdpi.com
Mesoporous Silica (B1680970) (MCM-41): Synthesized via the hydrothermal method using cationic surfactants, MCM-41 is characterized by FTIR, XRD, and SEM. unhas.ac.id This material exhibits a high adsorption capacity, with the process following a pseudo-second-order kinetic model and the Langmuir isotherm model, suggesting monolayer adsorption. unhas.ac.idaip.org One study determined a maximum adsorption capacity of 172.41 mg/g. unhas.ac.idaip.org
Manganese Ferrite Nanocomposites: Both green-synthesized (GMF) and chemically-mediated (CMF) manganese ferrite nanocomposites have been developed and compared for this compound sequestration. nih.gov The GMF, synthesized using an aquatic macrophyte extract, outperformed the CMF due to specific surface functional moieties derived from the plant's phytoconstituents. nih.gov
The performance of these novel adsorbents is typically evaluated through batch adsorption studies, analyzing kinetic and isotherm data. Many of these advanced materials follow the pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models, providing insights into the adsorption mechanism. mdpi.comcyberleninka.ruresearchgate.net
Research Findings on Novel Adsorbents for this compound
Below are interactive tables summarizing the performance and characteristics of various novel adsorbent materials discussed.
Table 1: Adsorption Capacities and Optimal Conditions Explore the maximum adsorption capacity (q_max) and the ideal pH conditions for different adsorbents.
Table 2: Adsorption Kinetics and Isotherm Models This table shows which kinetic and isotherm models best describe the adsorption process for each material, providing insight into the adsorption mechanism.
Toxicological Mechanisms and Cellular/molecular Responses to Metanil Yellow Exposure
Genotoxicity and Mutagenicity Research
Genotoxicity studies are crucial for assessing the potential of chemical substances to damage genetic material. Research on Metanil yellow has utilized various assays to investigate its effects on chromosomes, DNA integrity, and cell division processes.
The Allium cepa (onion root tip) assay is a widely used and sensitive method for evaluating the genotoxic effects of chemical compounds. Studies employing this assay have demonstrated that this compound can induce significant chromosomal abnormalities and affect the rate of cell division.
Exposure of Allium cepa root meristematic cells to this compound leads to a notable and dose-dependent decrease in the mitotic index, which is a measure of cellular proliferation. A significant reduction in the mitotic index indicates a cytotoxic or antimitotic effect, suggesting that the compound inhibits cell division. nih.gov
Furthermore, this compound has been shown to cause a variety of chromosomal aberrations. These structural changes in chromosomes are indicators of mutagenic potential. The observed aberrations suggest that this compound interferes with the normal mechanics of chromosome segregation during mitosis. nih.gov
Table 1: Chromosomal Aberrations Induced by this compound in Allium cepa
| Type of Aberration | Description |
|---|---|
| Disorientation at Metaphase | Chromosomes fail to align properly at the metaphase plate. |
| Metaphase & Anaphase Stickiness | A sticky appearance of chromosomes, leading to difficulties in separation. |
| Anaphase Bridge | Chromatin bridges are formed between the separating groups of chromosomes at anaphase. |
| C-mitosis | A colchicine-like effect where the spindle apparatus is inactivated, leading to scattered chromosomes. |
| Chromosome Breaks | Fracturing of chromosomes, leading to loss of genetic material. |
This table summarizes the types of chromosomal abnormalities observed in Allium cepa root cells upon exposure to this compound, as documented in scientific literature. nih.gov
The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of the individual cell. rndsystems.comresearchgate.net The principle of the assay is based on the migration of fragmented DNA out of the cell nucleus under electrophoresis, forming a "comet" shape. rndsystems.com The head of the comet consists of intact DNA, while the tail is composed of damaged or broken DNA fragments. The intensity and length of the comet tail are proportional to the amount of DNA damage. researchtweet.comnih.gov
This method can detect single-strand breaks, double-strand breaks, and alkali-labile sites. rndsystems.comresearchtweet.com Although it is a standard method for genotoxicity testing, specific studies applying the Comet assay to directly assess DNA damage induced by this compound are not extensively documented in the reviewed scientific literature.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Progression through these phases is controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (Cdks). khanacademy.orgkhanacademy.org
Checkpoints at the G1/S and G2/M transitions are critical for maintaining genomic integrity, allowing the cell to halt progression if DNA damage is detected. teachmephysiology.comnih.gov Tumor suppressor proteins like p53 and Retinoblastoma protein (Rb) play a key role in enforcing these checkpoints. teachmephysiology.com
While the reduction in the mitotic index observed in Allium cepa assays suggests that this compound interferes with cell division, detailed research specifically elucidating its impact on the different phases of the cell cycle and the activity of key regulatory molecules like cyclins and Cdks is limited in the available literature. It is plausible that the observed genotoxic effects could trigger cell cycle arrest, but the precise molecular pathways have yet to be fully characterized.
Cellular and Subcellular Effects
Beyond direct damage to genetic material, this compound also exerts toxic effects by disrupting normal cellular functions, particularly metabolic pathways and enzymatic activities, leading to a state of oxidative stress.
A primary mechanism of this compound's toxicity is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with its antioxidant defense systems. ijrrjournal.com
Exposure to this compound has been shown to promote the generation of free radicals and ROS. researchgate.net These highly reactive molecules can attack cellular components, including lipids, proteins, and DNA. A key consequence of this is lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to a loss of membrane integrity and function. An increase in malondialdehyde (MDA), a byproduct of lipid peroxidation, is a common finding in studies on this compound toxicity, confirming the occurrence of oxidative damage. ijrrjournal.comnih.gov
The state of oxidative stress induced by this compound is reflected in the altered activity of several key enzymes. The compound has been shown to suppress the body's natural antioxidant defense mechanisms while increasing the levels of enzymes indicative of cellular damage.
Studies have reported a significant reduction in the activities of crucial antioxidant enzymes such as Superoxide (B77818) Dismutase (SOD), catalase, and reduced Glutathione (GSH) in the liver and kidneys following exposure to this compound. nih.govcabidigitallibrary.org SOD is responsible for converting superoxide radicals to hydrogen peroxide, which is then detoxified by catalase and glutathione peroxidase. A decrease in the activity of these enzymes weakens the cell's ability to combat ROS, exacerbating oxidative damage. researchgate.net
Concurrently, an elevation in serum levels of enzymes such as Glutamate-oxaloacetate transaminase (GOT) and Glutamate-pyruvate transaminase (GPT) is observed. nih.goviipseries.org These enzymes are typically contained within liver cells, and their increased presence in the bloodstream is a well-established biomarker of hepatic tissue damage. Additionally, increased activity of Lactate dehydrogenase (LDH) may indicate broader cellular damage and membrane disruption. ijrrjournal.com
Table 2: Modulation of Key Enzyme Activities by this compound
| Enzyme | Function | Effect of this compound Exposure | Implication |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Antioxidant defense; converts superoxide radicals to hydrogen peroxide. | Decreased Activity nih.govresearchgate.net | Impaired ability to neutralize ROS. |
| Glutathione (GSH) | Antioxidant defense; detoxifies harmful substances. | Decreased Levels nih.govresearchgate.net | Reduced cellular protective capacity. |
| Glutamate-oxaloacetate transaminase (GOT) | Liver enzyme involved in amino acid metabolism. | Increased Serum Levels nih.goviipseries.org | Indication of liver cell damage. |
| Glutamate-pyruvate transaminase (GPT) | Liver enzyme involved in amino acid metabolism. | Increased Serum Levels nih.goviipseries.org | Indication of liver cell damage. |
| Lactate dehydrogenase (LDH) | General marker of cellular damage. | Increased Activity ijrrjournal.com | Suggests cytolysis and membrane damage. |
This table summarizes the observed effects of this compound exposure on the activities of important cellular enzymes.
Autophagy and Apoptosis Pathway Investigations
Exposure to this compound and its metabolites can trigger distinct cellular self-destruction pathways, namely apoptosis (Type I programmed cell death) and autophagy (Type II).
Studies on p-Anilinoaniline (pAA), a major metabolite of this compound, have shown that cytotoxic concentrations can induce morphological changes in cells consistent with both apoptosis and autophagy. nih.gov In human mammary epithelial cells, pAA treatment led to the activation of caspase family members, a hallmark of apoptosis. nih.gov Simultaneously, it prompted the conversion of the protein LC3-I to LC3-II, a key step in the formation of autophagosomes, the structures responsible for sequestering cellular components for degradation during autophagy. nih.gov
Further investigation into these pathways suggests that autophagy may initiate as a pro-survival response to the cellular damage induced by the toxicant. nih.gov However, when the damage is too severe, the apoptotic pathway is triggered. In rat models, this compound-induced neurotoxicity has been associated with a significant increase in the apoptotic marker active caspase-3 in cerebellar Purkinje cells, along with nuclear fragmentation, confirming apoptosis as a key mechanism of cell death. ekb.eg The interplay between these two pathways is complex and appears to be dependent on the level of cellular stress and damage inflicted by the compound. nih.govmdpi.com
Organ Systemic Effects at a Mechanistic Level (Non-Clinical Human Data)
This compound significantly impacts the gastrointestinal system by altering its normal contractile function. Research indicates that the dye suppresses the motility of the small intestine, thereby slowing gastrointestinal transit. globalresearchonline.net This effect is not due to direct muscle damage alone but involves a neurocrine mechanism. The primary mechanism identified is the facilitation of nitrergic intrinsic myenteric efferents, which release nitric oxide—a principal inhibitory neurotransmitter that causes smooth muscle relaxation. globalresearchonline.net
Specifically, this compound inhibits the contractile activity of the duodenal visceral smooth muscle by augmenting the soluble guanylyl cyclase (sGC) mediated nitrergic signaling pathway. globalresearchonline.net This suppression of duodenal contractions can lead to impaired digestion and absorption. globalresearchonline.net A contributing mechanism is the induction of significant oxidative stress in the smooth muscles of the duodenal wall. ijrrjournal.com This is evidenced by a marked decrease in the activity of antioxidant enzymes like catalase, glutathione peroxidase, and glutathione reductase, alongside an increase in markers of cellular damage such as malondialdehyde and lactate dehydrogenase. ijrrjournal.com
Histopathological studies in animal models further reveal severe damage, including the disruption of gastric folds, destruction of epithelial cells, and degeneration of gastric glands. researchgate.netthebioscan.com In the intestine, villi are damaged, and the absorptive columnar epithelial cells show loosening of their structural configuration, leading to a reduced capacity for nutrient absorption. thebioscan.comthinkindiaquarterly.org
Exposure to this compound has been shown to impair female reproductive functions in rat models. nih.govresearchgate.net The dye disrupts the rhythmicity of the estrous cycle in a dose- and duration-dependent manner, altering its number and duration. researchgate.net
The primary mechanism for this disruption is the impairment of the hypothalamic-pituitary-gonadal (HPG) axis. researchgate.netiipseries.org This is demonstrated by a significant decrease in serum levels of key reproductive hormones.
Table 1: Effect of this compound on Serum Reproductive Hormone Levels in Female Rats
| Hormone | Effect Observed | Reference |
|---|---|---|
| Follicle Stimulating Hormone (FSH) | Significant Decrease | nih.govresearchgate.net |
| Luteinizing Hormone (LH) | Significant Decrease | nih.govresearchgate.net |
| Estradiol | Significant Decrease | nih.govresearchgate.net |
This hormonal imbalance directly leads to significantly impaired ovarian folliculogenesis, the process of ovarian follicle growth and development. nih.govresearchgate.net The underlying cause is believed to be the induction of oxidative stress within the HPG axis, evidenced by decreased antioxidant enzyme activities and increased lipid peroxidation in brain tissues. researchgate.net
This compound and its metabolites, such as diphenylamine, are known to be both hepatotoxic and nephrotoxic. researchgate.net Mechanistically, the toxicity is linked to the induction of oxidative stress and significant changes at both the biochemical and histological levels. researchgate.net
Oral administration in rats leads to a significant depletion of glutathione (a key antioxidant) and a concurrent increase in lipid peroxidation in both the liver and intestines. nih.gov It also alters the activity of crucial enzyme systems. This compound acts as an inducer of cytochrome P-450-dependent aryl hydrocarbon hydroxylase (AHH) activity and cytosolic enzymes like glutathione-S-transferase (GST) and quinone reductase (QR) in hepatic and intestinal tissues. nih.gov
Biochemical analysis of serum from exposed rats reveals signs of liver damage, as indicated by changes in key functional markers. iipseries.orgsbmu.ac.ir
Table 2: Biochemical Markers of this compound-Induced Hepatotoxicity
| Biochemical Marker | Observed Change | Reference |
|---|---|---|
| Total Bilirubin | Elevation | iipseries.org |
| Alkaline Phosphatase (ALP) | Elevation | iipseries.org |
| Glutamate Oxaloacetate Transaminase (SGOT) | Elevation | iipseries.org |
| Glutamate Pyruvate Transaminase (SGPT) | Elevation | iipseries.org |
| Albumin | Reduction | iipseries.org |
| Total Protein | Reduction | iipseries.org |
Histopathological examinations corroborate these findings, showing extensive degeneration of hepatocytes, pycnosis of nuclei, and damage to the central vein region in the liver. thebioscan.com In the kidneys, observed damage includes necrosis of the tubular epithelium, cloudy swelling of epithelial cells, and disruption of Bowman's capsule. thebioscan.com
Chronic consumption of this compound induces neurotoxicity by affecting major neurotransmitter systems in the brain. nih.gov Studies in rats have shown that long-term exposure significantly affects the regional levels of key biogenic amines in the hypothalamus, striatum, and brain stem. thinkindiaquarterly.orgnih.gov These changes were found to be generally irreversible even after withdrawal of the dye. nih.gov
Table 3: Effects of this compound on Neurotransmitter Systems in Rat Brain
| Neurotransmitter/Enzyme | Brain Region(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| Noradrenaline | Hypothalamus, Striatum, Brain Stem | Levels significantly affected | nih.gov |
| Dopamine | Hypothalamus, Striatum, Brain Stem | Levels significantly affected | nih.gov |
| Serotonin | Hypothalamus, Striatum, Brain Stem | Levels significantly affected | nih.gov |
| Acetylcholine Esterase (AChE) | Striatum, Hippocampus | Reduced activity | thinkindiaquarterly.orgnih.gov |
The reduction in acetylcholine esterase (AChE) activity was observed early in the striatum, while the hippocampus showed a more delayed but persistent reduction. nih.gov Oxidative stress is considered a central mechanism for this neurotoxicity, as brain tissue is particularly vulnerable due to its high lipid content and relatively low antioxidant levels. ekb.eg Histological damage has also been noted in the granular and Purkinje cell layers of the cerebellum. researchgate.net
Corrosion Inhibition Research Involving Metanil Yellow
Evaluation of Metanil Yellow as a Corrosion Inhibitor
This compound has been identified as a highly effective corrosion inhibitor for mild steel in molar hydrochloric acid (HCl) solutions researchgate.netsciprofiles.comresearchgate.net. Studies have demonstrated its ability to achieve a high inhibition efficiency, reaching up to 94.22% at a low concentration of 3.10⁻⁴ M researchgate.netsciprofiles.comresearchgate.net. Compared to other azo dyes, this compound has shown superior performance, exhibiting greater inhibition efficiency than Solochrome dark blue and Naphthol blue black ajol.info. The inhibitive effect of this compound is observed to be more pronounced with an increase in both temperature and inhibitor concentration ajol.info. Electrochemical analyses classify this compound as a mixed-type inhibitor, meaning it influences both the anodic and cathodic reactions of the corrosion process materials.internationalredalyc.org. It functions by obstructing active sites on the metal surface, thereby hindering corrosion without fundamentally altering the underlying reaction mechanisms materials.international.
Electrochemical Study of Inhibition Mechanism
The mechanism by which this compound inhibits corrosion has been investigated using electrochemical techniques, primarily potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) researchgate.netresearchgate.net. These methods provide crucial insights into the kinetics and mechanisms of corrosion processes and how inhibitors affect them. Potentiodynamic polarization studies reveal that this compound acts as a mixed-type inhibitor, affecting both anodic dissolution and cathodic reduction reactions materials.internationalredalyc.org. The adsorption of this compound on the mild steel surface leads to a shift in corrosion potential, consistent with its role as a mixed inhibitor materials.internationalredalyc.org. Furthermore, studies suggest that the mechanism of inhibition involves chemical adsorption, supported by activation energy values calculated from the Arrhenius equation, which are indicative of chemisorption processes ajol.info.
Table 1: Activation Energies for Azo Dyes on Mild Steel in HCl
| Inhibitor | Activation Energy (KJ/mol) | Reference |
| Naphthol blue black | 53.62 | ajol.info |
| Solochrome dark blue | 73.77 | ajol.info |
| This compound | 82.85 | ajol.info |
Adsorption Behavior and Isotherm Modeling on Metal Surfaces
The adsorption behavior of this compound on metal surfaces is critical to its corrosion inhibition capabilities. This adsorption process has been analyzed using various isotherm models, including Langmuir, Frumkin, Temkin, and Freundlich isotherms, to describe how the inhibitor molecules distribute themselves on the metal surface researchgate.netsciprofiles.comresearchgate.net.
Research indicates that this compound adsorption can follow different isotherm models depending on the substrate. For instance, on modified shrimp shell-polyethylenimine (SS-PEI), the adsorption of this compound was found to best fit the Langmuir isotherm model, yielding a maximum adsorption capacity (q_m) of 121.951 mg/g uinjkt.ac.iduinjkt.ac.idresearchgate.net. In contrast, studies using copper oxide nanoparticles (CuO-NPs) showed that this compound adsorption closely followed the Temkin isotherm with an R² value of 0.860 journalcsij.com. Another investigation utilizing mesoporous aluminophosphate molecular sieves reported that this compound adsorption was well-described by the Langmuir isotherm, with a maximum adsorption capacity of 75 mg/g e-journals.in.
The nature of adsorption is generally considered to be chemical adsorption ajol.info. This compound's molecular structure, characterized by polarity and a significant dipole moment (11.020D in aqueous media), facilitates its ability to donate electrons and form chemical or physical bonds with the metal surface researchgate.net. The presence of nitrogen atoms and the pi-electrons within its aromatic rings are key adsorption centers, enabling the formation of a protective film by interacting with the metal's vacant d-orbitals researchgate.net.
Table 2: Adsorption Isotherm Parameters for this compound
| Isotherm Model | q_m (mg/g) | R² | Adsorbent/Surface | Reference |
| Langmuir | 121.951 | - | Modified Shrimp Shell-PEI | uinjkt.ac.iduinjkt.ac.idresearchgate.net |
| Temkin | - | 0.860 | CuO-NPs | journalcsij.com |
| Langmuir | 75 | - | Mesoporous AlPO₄ | e-journals.in |
Theoretical and Computational Chemistry Approaches (e.g., DFT, Monte Carlo Simulations)
Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and Monte Carlo (MC) simulations, play a vital role in understanding the interaction mechanisms of this compound with metal surfaces at a molecular level researchgate.netsciprofiles.comresearchgate.net. These approaches complement experimental findings by providing detailed insights into electronic structure, reactivity, and adsorption energies.
DFT calculations, often performed using software like Gaussian 09 at specific basis sets such as B3LYP/6-31G(d,p), are employed to analyze molecular properties relevant to corrosion inhibition researchgate.netsciprofiles.comresearchgate.net. Key parameters derived from DFT, such as the energy gap (ΔE) and dipole moment, help predict the inhibitor's reactivity and adsorption potential. This compound exhibits a relatively small energy gap of 3.0387 eV in the aqueous phase, suggesting enhanced reactivity researchgate.net. Its substantial dipole moment of 11.020D further indicates a polar nature, promoting strong interactions with metal surfaces researchgate.net. Computational studies also examine frontier molecular orbital energies (HOMO/LUMO), energy gaps, and electron transfer numbers to elucidate the inhibitor's electron-donating and accepting capabilities, which are crucial for adsorption nanobioletters.com.
Monte Carlo simulations are utilized to model the interaction of this compound molecules with metal surfaces, providing data on adsorption energies and surface coverage researchgate.netnanobioletters.comnih.gov. These simulations can predict how inhibitor molecules arrange themselves on the surface and the strength of their binding. For instance, MC simulations have indicated that this compound can form strong interactions with iron surfaces, potentially due to the formation of chemical bonds involving nitrogen atoms and aromatic pi-electrons, which can occupy the vacant d-orbitals of iron researchgate.net. The correlation between experimental results from electrochemical studies and theoretical predictions from DFT and MC simulations strengthens the understanding of this compound's corrosion inhibition mechanism researchgate.netsciprofiles.comresearchgate.net.
Table 3: DFT Parameters for this compound
| Parameter | Value | Phase | Reference |
| Energy Gap (ΔE) | 3.0387 eV | Aqueous | researchgate.net |
| Dipole Moment | 11.020 D | Aqueous | researchgate.net |
Compound Table
this compound
Broader Implications for Environmental and Public Health Research
Methodological Advancements in Risk Assessment and Monitoring
Accurate and sensitive detection methods are crucial for assessing the environmental presence and potential risks associated with Metanil Yellow. Advancements in analytical chemistry have provided more sophisticated tools for its identification and quantification in various matrices, including water, soil, and food products.
Spectrophotometry and Chromatography: Traditional techniques like UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC) remain foundational for this compound analysis. Spectrophotometric methods can detect this compound by measuring its absorbance at characteristic wavelengths, often in the visible spectrum researchgate.net. HPLC, particularly when coupled with diode array detection (DAD) or mass spectrometry (MS), offers enhanced separation and identification capabilities, allowing for the analysis of complex mixtures and the determination of trace amounts mdpi.com.
Electrochemical Sensors: Electrochemical methods have emerged as promising techniques for this compound detection due to their sensitivity, selectivity, and potential for miniaturization. Modified glassy carbon electrodes, often incorporating nanomaterials like gold nanoparticles (AuNPs) or carbon quantum dots (CQDs), have demonstrated detection limits in the nanomolar range acs.org, acs.org, researchgate.net, frontiersin.org. These sensors offer rapid, on-site detection capabilities, which are vital for environmental monitoring and food safety assessments.
Spectroscopic Techniques: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, often combined with chemometric analysis, can identify this compound contamination, even at low concentrations, in complex matrices like turmeric powder researchgate.net, researchgate.net, uvigo.es. These non-destructive techniques provide molecular fingerprinting, aiding in the identification of adulteration and environmental residues.
Paper-Based Analytical Devices: The development of paper-based microfluidic devices represents a significant advancement for point-of-use detection. These devices, often integrated with portable spectrometers, offer a cost-effective and rapid means to detect this compound in food samples, with reported limits of detection as low as 0.5% (w/w) researchgate.net, uvigo.es.
Table 1: Analytical Detection Limits for this compound
| Analytical Technique | Detection Limit | Sample Matrix | Reference |
| Modified Glassy Carbon Electrode (AuNPs/GCE) | 9.8 nM | Water/Food | acs.org, frontiersin.org |
| Paper-Based Device (SERS) | 1 µM | Food (Dal) | uvigo.es |
| Micellar Liquid Chromatography | 0.05 mg/kg | Food | researchgate.net |
| UPLC-DAD | 0.66–27.78 μg/L | Various | mdpi.com |
| FT-IR Spectroscopy | 5% (in turmeric) | Food (Turmeric) | researchgate.net, researchgate.net |
| FT-Raman Spectroscopy | 1% (in turmeric) | Food (Turmeric) | researchgate.net, researchgate.net |
Development of Sustainable Remediation Technologies and Eco-Friendly Approaches
Addressing this compound contamination requires effective and environmentally sound remediation strategies. Research is actively exploring biological, chemical, and physical methods, with a growing emphasis on sustainable and eco-friendly approaches.
Bioremediation: Microbial degradation offers a promising eco-friendly solution. Bacterial strains, such as Pseudomonas sp. strain UPM291, Bacillus cereus, Bacillus sp. AK1, and Lysinibacillus sp. AK2, have demonstrated significant this compound decolorization capabilities, often facilitated by enzymes like azoreductases hibiscuspublisher.com, wisdomlib.org, researchgate.net. Fungal species, including Aspergillus ochraceus, also exhibit potential for this compound degradation, utilizing enzymes such as laccases imskolkata.org. Optimizing conditions like pH, temperature, and nutrient availability is key to enhancing the efficiency of these microbial processes hibiscuspublisher.com, researchgate.net.
Adsorption: Adsorption using low-cost, sustainable materials is another widely investigated approach. Activated carbons derived from agricultural by-products, such as pistachio shells and Phyllanthus emblica fruit stones, have shown high adsorption capacities for this compound bohrium.com, ajrconline.org, mdpi.com, researchgate.net, mdpi.com. Magnetic nanoparticles, when combined with carbonaceous materials, can further enhance the efficiency and ease of separation mdpi.com, researchgate.net. Studies indicate that adsorption processes often follow pseudo-second-order kinetics and are well-described by the Langmuir isotherm model mdpi.com, researchgate.net, mdpi.com. Biosorbents like hen egg membrane also show potential for this compound removal, with optimal performance observed under acidic conditions aphrc.org.
Advanced Oxidation Processes (AOPs): Chemical oxidation methods, particularly Advanced Oxidation Processes (AOPs), are effective in breaking down the complex structure of this compound. Fenton and photo-Fenton processes, which utilize hydrogen peroxide and iron catalysts (e.g., Fe²⁺), are capable of degrading this compound into simpler, less harmful compounds undip.ac.id, edu.krd, researchgate.net. Photocatalytic degradation using materials like TiO₂ and modified TiO₂ (e.g., TiO₂-β-cyclodextrin) under UV or visible light irradiation also shows high efficiency asianpubs.org, nih.gov. The use of alternative catalysts like Ni²⁺ and Co²⁺ in electro-Fenton processes may offer improved degradation rates compared to traditional Fe²⁺ catalysts iwaponline.com.
Table 2: this compound Remediation Efficiencies and Conditions
| Remediation Method | Adsorbent/Catalyst/Microorganism | Efficiency (%) | Key Conditions | Reference |
| Bioremediation | Pseudomonas sp. UPM291 | 90-100% | pH 6.5, 35°C, <200 mg/L dye, <10 g/L NaCl | hibiscuspublisher.com |
| Bioremediation | Bacillus sp. AK1 | 100% | 200 mg/L dye, 40°C, pH 7.2, 27 h | researchgate.net |
| Bioremediation | Lysinibacillus sp. AK2 | 100% | 200 mg/L dye, 40°C, pH 7.2, 12 h | researchgate.net |
| Adsorption | Carbonized Pistachio Shell-MNPs | 94% | pH 2, 40 min, 100 ppm dye | mdpi.com, researchgate.net |
| Adsorption | Activated Carbon (AC-HTPEFS) | 0.158 mmol/g | Langmuir capacity at 25°C | mdpi.com |
| Photocatalysis | TiO₂-β-cyclodextrin | High | UV light | asianpubs.org |
| Photo-Fenton Process | Fe³⁺, H₂O₂ | Complete | Ambient conditions | researchgate.net |
| Electro-Fenton Process | Ni²⁺ catalyst | Higher than Fe²⁺ | (Specific efficiency not quantified in abstract) | iwaponline.com |
| Biosorption | Hen Egg Membrane | High | Optimal pH 3 | aphrc.org |
Interdisciplinary Research on Dye-Contaminated Environments
The pervasive nature of this compound contamination necessitates an interdisciplinary approach, integrating knowledge from chemistry, biology, environmental science, and public health. Research in this area examines the broader ecological impacts and the indirect pathways through which this compound can affect human well-being.
Ecological Impacts: Textile dye wastewater, including this compound, poses significant threats to aquatic ecosystems. Contamination reduces sunlight penetration, inhibiting photosynthesis in aquatic plants and microalgae, thereby decreasing dissolved oxygen levels and impacting biodiversity apacsci.com, researchgate.net. Improper disposal of dye-laden sludge can degrade soil quality, affecting plant growth and microbial communities apacsci.com. The persistence of these dyes in the environment can lead to bioaccumulation within organisms, potentially moving up the food chain and causing toxicity apacsci.com.
Public Health Implications: While this article does not detail specific safety profiles, the presence of this compound as a non-permitted food adulterant highlights its direct public health relevance foodsafety.institute, researchgate.net, 117.239.78. Its classification as a Category II toxin by the WHO underscores the need for robust monitoring and regulation frontiersin.org. The contamination of food products with industrial dyes is a critical concern, necessitating research into detection methods and the broader implications of such widespread environmental pollutants on human health through various exposure routes.
Future Research Directions in this compound Mechanistic Toxicology and Bioremediation
Despite significant progress, several avenues for future research remain critical for comprehensively addressing this compound contamination.
Mechanistic Toxicology: While this compound's presence as a food adulterant and its general toxicity are known, detailed mechanistic studies on its long-term toxicological effects are still needed. Understanding the precise pathways through which it exerts toxicity at a molecular and cellular level will inform more accurate risk assessments and the development of targeted public health interventions.
Enhanced Bioremediation Strategies: Future research should focus on developing more robust and scalable bioremediation techniques. This includes identifying and engineering microorganisms with higher dye degradation efficiency, greater tolerance to varying environmental conditions, and the ability to mineralize this compound completely into benign end-products. Investigating microbial consortia and enzyme-based approaches holds promise for synergistic effects and improved performance.
Integrated Treatment Systems: Combining different remediation technologies (e.g., adsorption followed by bioremediation, or AOPs coupled with biological treatment) could offer synergistic benefits, leading to more efficient and cost-effective wastewater treatment. Research into hybrid systems tailored to specific contamination scenarios is warranted.
Advanced Monitoring and Sensing: Continued development of rapid, sensitive, and field-deployable analytical methods is essential for effective environmental monitoring and real-time risk assessment. This includes further refinement of electrochemical sensors, paper-based devices, and other portable analytical tools.
Environmental Fate and Transport: More research is needed to fully elucidate the fate and transport of this compound in various environmental compartments (soil, water, air) and its potential for bioaccumulation and biomagnification. This will provide a more comprehensive understanding of its long-term ecological impact.
List of Compounds Mentioned:
this compound
Pseudomonas sp. strain UPM291
Hen egg membrane
Bacillus cereus
Bacillus sp. AK1
Lysinibacillus sp. AK2
Aspergillus ochraceus
TiO₂
TiO₂-β-cyclodextrin
Fe²⁺
Fe³⁺
Ni²⁺
Co²⁺
H₂O₂
Activated carbon
Pistachio shell
Magnetic nanoparticles (Fe₃O₄)
Phyllanthus emblica fruit stone
Coconut husk extract
ZnO nanoparticles
Reactive Black 5 (RB5)
Crocein Orange G
Orange II
Sunset Yellow
Uranine
Neutral Red
Ponceau 4R
this compound orange MNO
Rhodamine B
Crystal violet
Brilliant green
Fast Green (FCF)
Malachite green (MG)
Bromocresol Green
Salicylic acid
Ethyl orange (EO)
Methyl orange (MO)
Congo red
Methylene blue (MB)
Ammonia
Sulfide
Phenol
Q & A
Basic: What analytical methods are effective for detecting and quantifying Metanil Yellow in complex matrices like biological tissues or food samples?
Answer:
this compound can be detected using surface-enhanced Raman spectroscopy (SERS) with characteristic peaks at 983 cm⁻¹, achieving a detection limit of 4.0 mg/kg. For validation, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and specificity . When designing experiments:
- Use SERS for rapid screening due to its simplicity and minimal sample preparation.
- Employ HPLC-MS/MS for confirmatory analysis, ensuring proper calibration with internal standards.
- Validate methods using spiked recovery tests (reported recoveries: 83.48–92.59%) and assess precision via relative standard deviation (<7.2%) .
Advanced: How can researchers resolve contradictions in reported adsorption capacities of this compound across studies (e.g., mmol g⁻¹ vs. mg/g)?
Answer:
Discrepancies arise from differences in adsorbent materials , experimental conditions , and units of measurement :
- Material differences : Cross-linked chitosan beads (3.56 mmol g⁻¹ at pH 4) vs. polyethylenimine (PEI)-modified shrimp shells (121.951 mg/g at pH 5) . PEI introduces amine groups, enhancing electrostatic interactions with the dye’s sulfonate groups.
- Unit conversion : Convert mmol g⁻¹ to mg/g using molecular weight (375.38 g/mol): 3.56 mmol g⁻¹ ≈ 1,337 mg/g. This suggests chitosan-based adsorbents may have higher theoretical capacity, but practical performance depends on pH, temperature, and competing ions.
- Model selection : Langmuir isotherm and pseudo-second-order kinetics better describe monolayer adsorption and chemisorption, respectively . Always report experimental conditions (pH, temperature, initial concentration) to enable cross-study comparisons .
Basic: What are the toxicological implications of this compound exposure in mammalian systems, and how can these be experimentally validated?
Answer:
this compound induces oxidative stress and organ dysfunction :
- Mechanisms : Generates reactive oxygen species (ROS) in the liver, kidneys, and heart, leading to cellular damage . Chronic exposure disrupts neurotransmitter levels (e.g., dopamine, serotonin) in brain regions like the striatum, causing learning deficits .
- Experimental validation :
- Use in vivo models (rats/mice) for oral administration studies, monitoring ROS biomarkers (e.g., malondialdehyde) and histopathological changes.
- Employ in vitro assays (e.g., HepG2 cells) to quantify cytotoxicity via MTT assays and ROS detection kits.
- Include withdrawal phases to assess reversibility of effects, though studies show neurotransmitter disruptions may persist .
Advanced: What methodologies optimize the photocatalytic degradation efficiency of this compound in aqueous systems?
Answer:
TiO₂-based photocatalysis under UV light is widely studied . Key optimization strategies include:
- Catalyst modification : Dope TiO₂ with metals (e.g., Ag) or non-metals (e.g., N) to reduce bandgap energy and enhance visible-light absorption.
- Operational parameters :
- Advanced techniques : Combine with electrochemical methods (e.g., carbon quantum dot-modified electrodes) to enhance degradation rates .
Basic: How should researchers design experiments to evaluate this compound’s impact on cellular redox pathways?
Answer:
- Model systems : Use primary hepatocytes or kidney cells to mimic organ-specific toxicity.
- Assays :
- Quantify ROS with fluorescent probes (e.g., DCFH-DA).
- Measure antioxidant enzymes (SOD, catalase) via spectrophotometry.
- Assess mitochondrial dysfunction using JC-1 staining for membrane potential.
- Controls : Include ascorbic acid or N-acetylcysteine as antioxidants to confirm ROS-mediated effects .
Advanced: What electrochemical methods are employed for this compound analysis or degradation, and how do they compare to conventional techniques?
Answer:
- Electropolymerization : this compound forms conductive polymer films on platinum electrodes, useful for sensor development. Optimize by varying anions (e.g., Cl⁻, SO₄²⁻) in the electrolyte to control polymerization efficiency .
- Photoelectrochemical degradation : Pair TiO₂/Ti electrodes with UV light to degrade the dye, achieving higher efficiency than adsorption alone .
- Advantages over adsorption : Electrochemical methods avoid adsorbent saturation issues and enable real-time monitoring via current-voltage profiles .
Basic: How can researchers ensure reproducibility in adsorption studies involving this compound?
Answer:
- Documentation : Detail adsorbent synthesis (e.g., PEI crosslinking with citric acid ), including molar ratios and curing times.
- Condition standardization : Report pH, temperature, ionic strength, and initial dye concentration.
- Data sharing : Provide raw adsorption isotherm/kinetic data in supplementary materials, following journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards) .
Advanced: What computational tools can predict this compound’s interaction with adsorbents or biological targets?
Answer:
- Molecular docking : Simulate dye binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Density Functional Theory (DFT) : Calculate charge distribution on this compound to identify reactive sites for adsorption or degradation .
- Machine learning : Train models on existing adsorption capacity datasets to predict performance of novel adsorbents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
